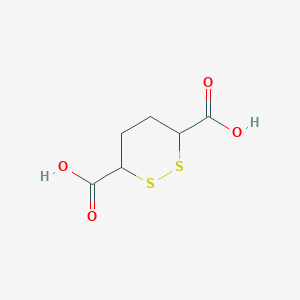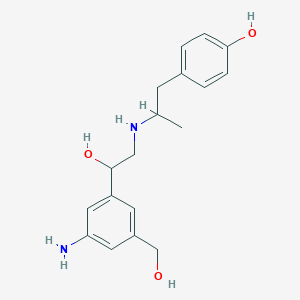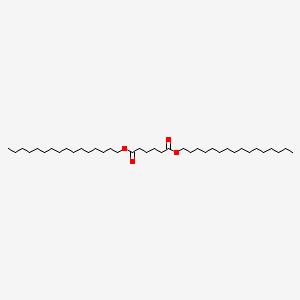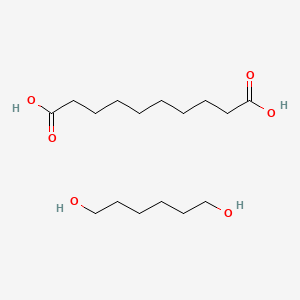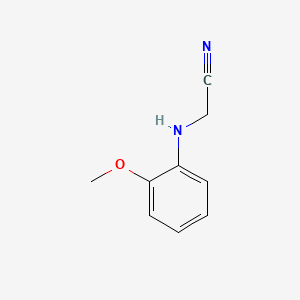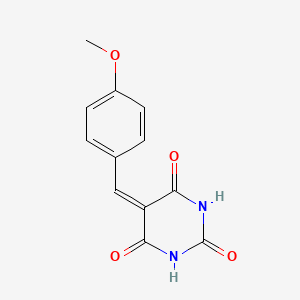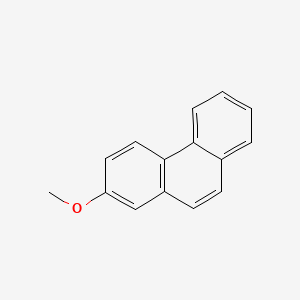
2-Methoxyphenanthrene
説明
Synthesis Analysis
The synthesis of 2-Methoxyphenanthrene involves several steps. One common method is the bromination of 9-bromophenanthrene, followed by a CuI-catalyzed methoxylation reaction. The phenanthrene bromide product mixture obtained from bromination is converted into chromatographically separable methoxy products (3a-d) . These derivatives can be further purified and characterized.
3.
Molecular Structure Analysis
The molecular structure of 2-Methoxyphenanthrene consists of a phenanthrene backbone with a methoxy group attached. The position of the substituents can be elucidated using two-dimensional NMR spectroscopy methods, including APT, DEPT 90, HETCOR, HMBC, COESY, and NOESY. These spectral data provide critical information about the positions of the bounded groups .
6.
Physical And Chemical Properties Analysis
科学的研究の応用
Solid-State NMR and Electronic Structure Calculations
2-Methoxyphenanthrene has been studied using solid-state nuclear magnetic resonance (NMR) and electronic structure calculations. These studies focus on the rotation of methoxy groups and their constituent methyl groups, providing insights into molecular dynamics and electronic properties of such compounds (Beckmann et al., 2015).
Synthesis Strategies
There has been research on the synthesis of compounds related to 2-Methoxyphenanthrene, such as 2-acetoxy[5]helicene, using aromatic oxy-Cope rearrangement strategies. This is significant for developing new synthetic routes for complex organic molecules (Ogawa et al., 2002).
Antimicrobial Activities
Studies have identified new phenanthrenes, including those related to 2-Methoxyphenanthrene, in plants like Juncus effusus. These compounds exhibit significant antifungal and antibacterial activities, suggesting their potential in developing new antimicrobial agents (Zhao et al., 2018).
Glucoside Derivatives
Research on the tubers of Cremastra appendiculata has led to the isolation of new phenanthrene glucosides, closely related to 2-Methoxyphenanthrene. These studies contribute to understanding the chemical diversity of natural products (Liu et al., 2016).
Reaction Studies
The reaction of phenanthrene with bromine in methanol has been investigated, providing insights into the complex reaction mixtures and main products, which include derivatives of 2-Methoxyphenanthrene. Such studies are crucial for understanding reaction mechanisms in organic chemistry (Linde & Havinga, 2010).
Biological Activities
Studies on compounds isolated from plants, including phenanthrenes like 2-Methoxyphenanthrene, have shown various biological activities. For example, research on Odontoglossum Harvengtense 'Tutu' identified phenanthrenes with potential anti-inflammatory actions (Suzuki et al., 2012).
Pancreatic Lipase Inhibitory Effects
Certain phenanthrenes, including those structurally similar to 2-Methoxyphenanthrene, have shown inhibitory effects on pancreatic lipase. This is relevant for developing treatments for conditions like obesity (Phyu et al., 2021).
Scientific Research Applications of 2-Methoxyphenanthrene
Solid-State NMR and Electronic Structure Calculations
Research involving 2-Methoxyphenanthrene focuses on understanding its molecular dynamics and electronic properties. Studies using solid-state nuclear magnetic resonance (NMR) and electronic structure calculations help determine the barriers for the rotation of methoxy groups and their constituent methyl groups, contributing to the development of models for these motions (Beckmann et al., 2015).
Synthetic Chemistry Approaches
The compound has been involved in synthetic chemistry research, particularly in the synthesis of complex organic molecules. For example, it has been used in strategies like the aromatic oxy-Cope rearrangement for synthesizing compounds such as 2-acetoxy[5]helicene (Ogawa et al., 2002).
Antimicrobial Properties
New phenanthrenes related to 2-Methoxyphenanthrene, isolated from plants like Juncus effusus, have shown significant antifungal and antibacterial activities. These findings indicate potential applications in developing new antimicrobial agents (Zhao et al., 2018).
Natural Product Research
Research has also focused on isolating new phenanthrene glucosides related to 2-Methoxyphenanthrene from natural sources like the tubers of Cremastra appendiculata. These studies contribute to our understanding of the diversity and potential applications of natural products (Liu et al., 2016).
Reaction Mechanism Studies
The compound's derivatives have been studied in the context of chemical reactions, like the addition of bromine in methanol as a solvent. Such studies are crucial for understanding complex reaction mechanisms in organic chemistry (Linde & Havinga, 2010).
Biological Activity Exploration
2-Methoxyphenanthrene and its derivatives have been explored for their biological activities. Research has investigated their effects on human tumor and normal cells, suggesting potential anti-inflammatory actions (Suzuki et al., 2012).
特性
IUPAC Name |
2-methoxyphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADAXXOIUVJLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299545 | |
| Record name | 2-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenanthrene | |
CAS RN |
13837-48-4 | |
| Record name | Phenanthrene, 2-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



